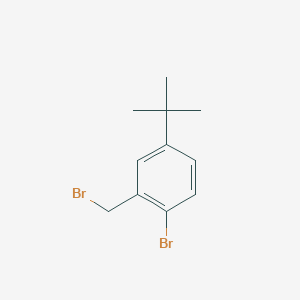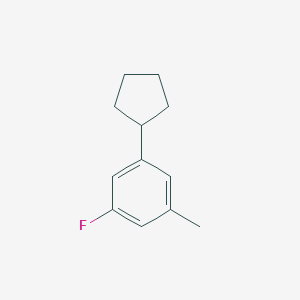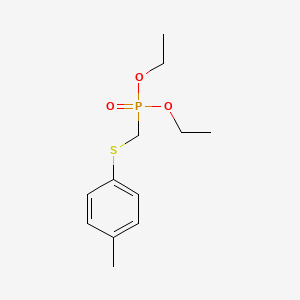
Diethyl((p-tolylthio)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl((p-tolylthio)methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-tolylthio methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((p-tolylthio)methyl)phosphonate typically involves the reaction of diethyl phosphite with p-tolylthiomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl((p-tolylthio)methyl)phosphonate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides, phosphines.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl((p-tolylthio)methyl)phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl((p-tolylthio)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl methylphosphonate
- Diethyl cyanomethylphosphonate
- Diethyl hydroxymethylphosphonate
Uniqueness
Diethyl((p-tolylthio)methyl)phosphonate is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility and stability .
Eigenschaften
Molekularformel |
C12H19O3PS |
|---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-14-16(13,15-5-2)10-17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
NZXRDIQDIXCFDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CSC1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


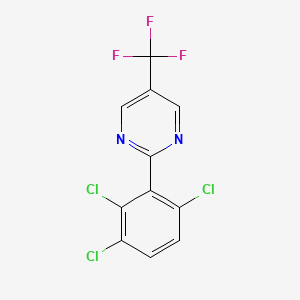

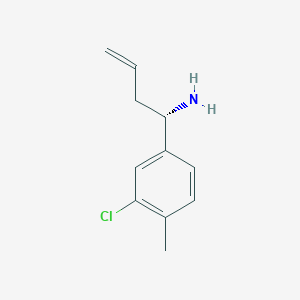

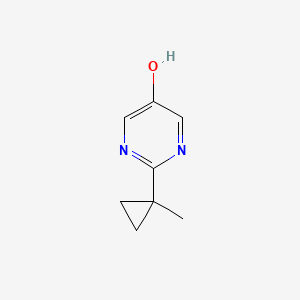

![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)




![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
